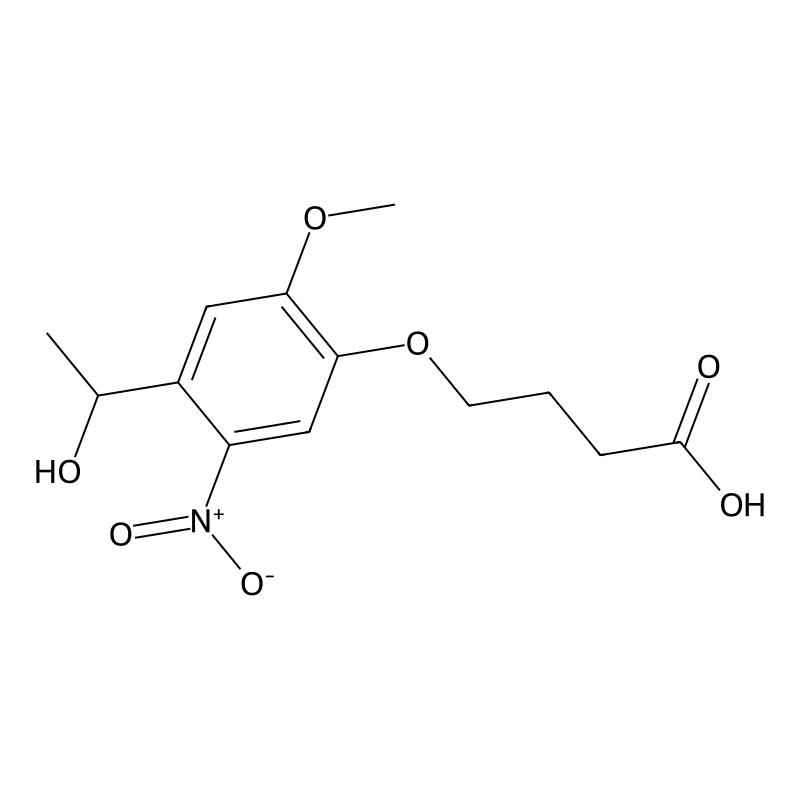

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Identification

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also referred to as hydroxyethyl photolinker, is an organic compound with the chemical formula C13H17NO7. Its CAS registry number is 175281-76-2. Information on its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, can be found in databases like PubChem [].

Applications in Research

This compound falls under the class of photolinkers. Photolinkers are bifunctional molecules containing a chemically reactive group on each end and a light-sensitive moiety in the center. The reactive groups allow the linker to bind to biomolecules like antibodies or proteins, while the light-sensitive moiety facilitates crosslinking upon exposure to light. This crosslinking creates permanent linkages between the biomolecules, which is useful in various scientific research applications.

Here are some specific research applications of photolinkers:

- Protein-Protein Interactions: Photolinkers can be used to study protein-protein interactions by crosslinking proteins that are interacting with each other. This helps researchers understand how proteins form complexes and perform their functions in cells.

- Immunoconjugate Chemistry: Photolinkers can be used to create conjugates between antibodies and drugs or imaging agents. These immunoconjugates can then be used for targeted drug delivery or diagnostic imaging applications.

- Photoaffinity Labeling: Photolinkers can be employed in photoaffinity labeling experiments to identify binding sites for small molecules on proteins. This technique is useful for drug discovery and understanding protein function.

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, commonly referred to as a hydroxyethyl photolinker, is a chemical compound with the molecular formula C₁₃H₁₇N₀₇ and a molecular weight of 299.28 g/mol. It features a unique structure that includes a butanoic acid moiety linked to a 2-methoxy-5-nitrophenoxy group, which is further substituted with a hydroxyethyl group. This compound is characterized by its photolabile properties, allowing it to undergo cleavage upon exposure to light, which makes it valuable in various chemical applications, particularly in bioconjugation and material science .

- Photolysis: Upon exposure to UV light, the nitrophenoxy moiety can undergo homolytic cleavage, releasing reactive species that can further react with nucleophiles.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which is useful for synthesizing derivatives or conjugates.

- Cross-linking: The compound can act as a cross-linker in polymer chemistry, where it facilitates the formation of covalent bonds between polymer chains upon activation by light.

These reactions enable the compound to be utilized in creating complex molecular architectures and materials.

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has shown potential biological activity, particularly in cancer research. It has been reported to inhibit the growth of certain cancer cell lines, suggesting its utility as an anticancer agent. The mechanism of action is likely linked to its ability to form reactive intermediates upon photolysis, which can interact with cellular components leading to cytotoxic effects .

The synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves several steps:

- Preparation of 2-Methoxy-5-nitrophenol: This can be synthesized from starting materials like methoxybenzene and nitro compounds through nitration reactions.

- Formation of the Hydroxyethyl Group: The introduction of the hydroxyethyl group can be achieved via alkylation reactions using appropriate alkyl halides.

- Coupling Reaction: Finally, the butanoic acid moiety is introduced through coupling reactions involving activated esters or amides.

The primary applications of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid include:

- Bioconjugation: Used as a photolabile linker for attaching biomolecules such as peptides and proteins to surfaces or other molecules.

- Polymer Chemistry: Acts as a cross-linking agent in the synthesis of hydrogels and other polymeric materials.

- Drug Delivery Systems: Potentially utilized in designing drug delivery systems that require controlled release mechanisms triggered by light.

These applications leverage its unique properties for advanced material design and biomedical research .

Interaction studies have indicated that 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid interacts with various biological targets. Its ability to form covalent bonds allows it to bind selectively to amino acids in proteins, facilitating targeted drug delivery and bioconjugation strategies. Studies have shown that its photolabile nature enables precise spatial control over these interactions, making it a valuable tool in both basic research and therapeutic applications .

Several compounds share structural similarities with 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methoxy-5-nitrophenol | C₈H₉N₁O₃ | Basic structure without the butanoic acid moiety; serves as a precursor. |

| Butyric Acid | C₄H₈O₂ | Simple fatty acid; lacks functionalization for photolability. |

| Hydroxyethyl Methacrylate | C₆H₁₂O₃ | Used in polymers; lacks nitro and methoxy groups but shares hydroxyethyl functionality. |

These compounds illustrate varying degrees of similarity but highlight the unique photolabile properties and functional versatility of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, making it particularly suitable for advanced applications in chemical biology and materials science .

Molecular Architecture and IUPAC Nomenclature

The compound 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid possesses the molecular formula C₁₃H₁₇NO₇ with a molecular weight of 299.28 g/mol. The IUPAC nomenclature reflects its complex structure, which features a butanoic acid chain linked through an ether oxygen to a substituted benzene ring bearing methoxy, nitro, and hydroxyethyl substituents. The systematic name follows the convention of identifying the longest carbon chain (butanoic acid) as the parent structure, with the phenoxy group serving as a substituent at the 4-position.

The molecular architecture exhibits several key structural features that contribute to its photolabile properties. The nitrobenzyl framework serves as the chromophore responsible for light absorption, while the methoxy group at the 2-position and the hydroxyethyl group at the 4-position provide electronic modulation and steric considerations. The CAS Registry Number 175281-76-2 uniquely identifies this compound in chemical databases, with additional identifiers including the MDL number MFCD01318869.

Solid-Phase Peptide Synthesis Integration

The integration of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid into solid-phase peptide synthesis represents a significant advancement in photolabile linker technology [1] [7]. This compound functions as a specialized photolabile linker that enables controlled release of peptides upon ultraviolet irradiation, offering distinct advantages over conventional chemical cleavage methods [13].

The compound demonstrates exceptional compatibility with standard solid-phase peptide synthesis protocols, with linker loading capacities ranging from 0.32 to 0.75 millimoles per gram of resin [1] [2]. Research conducted on automated glycan assembly has shown that coupling efficiencies consistently exceed 95% when optimized conditions are employed [40]. The photolysis process typically requires irradiation at 365-366 nanometers for periods ranging from 15 minutes to 16 hours, depending on the specific synthetic requirements and substrate complexity [2] [7].

Comparative studies have revealed that 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid-based linkers achieve photolysis yields of 62-70% under standard conditions [7] [39]. These yields represent a significant improvement over traditional o-nitrobenzyl linkers, which typically achieve only 34% conversion under similar conditions [39]. The enhanced performance is attributed to the specific substitution pattern on the nitrobenzyl scaffold, which optimizes the photochemical cleavage mechanism [16].

The synthesis protocol for peptide attachment begins with standard fluorenylmethoxycarbonyl deprotection using 20% piperidine in dimethylformamide [2]. Subsequent amino acid coupling proceeds through conventional activation methods using coupling reagents such as O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate in the presence of diisopropylethylamine [37]. The photolabile nature of the linker allows for mild release conditions that preserve peptide integrity while avoiding the harsh acidic or basic conditions typically required for conventional linker cleavage [8].

| Parameter | Standard Conditions | Optimized Conditions | MeNV-type Linker | o-NB-type Linker |

|---|---|---|---|---|

| Linker Loading (mmol/g) | 0.32-0.36 | 0.75 | 0.75 | 0.32 |

| Coupling Time (min) | 25 | 120 | 60 | 120 |

| Coupling Efficiency (%) | 95-98 | >98 | >95 | 90-95 |

| Photolysis Time (h) | 16 | 15 | 0.25 | 16 |

| Photolysis Yield (%) | 62-70 | 65-70 | 65-70 | 34 |

| Cleavage Wavelength (nm) | 365 | 366 | 366 | 365 |

Photolabile Linker Fabrication Techniques

The fabrication of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid involves sophisticated synthetic methodologies that have been refined through extensive research [2] [16]. The primary synthetic route begins with acetovanillone as the starting material, followed by alkylation with ethyl 4-bromobutyrate in the presence of potassium carbonate and dimethylformamide [2].

The nitration step represents a critical phase in the synthesis, requiring precise temperature control to achieve selective mononitration [16]. The reaction proceeds optimally when potassium nitrate is added portionwise at exactly 10 degrees Celsius, followed by heating at 60 degrees Celsius for 4 hours [16]. This controlled approach prevents the formation of dinitrated products that can occur when the reaction is initiated at higher temperatures [16].

The reduction of the ketone functionality to the corresponding alcohol is accomplished using sodium borohydride in methanol under ice-bath conditions [2]. This reduction step requires careful addition of the reducing agent in small portions to control the reaction rate and minimize side reactions [2]. The final hydrolysis step employs trifluoroacetic acid under reflux conditions at 90 degrees Celsius for 18 hours to convert the ester to the free carboxylic acid [2].

Alternative synthetic approaches have been developed to improve overall yields and reaction selectivity [16] [17]. One such method involves the use of o-nitrobenzaldehyde derivatives as starting materials, with subsequent modifications to introduce the required functional groups [17]. This approach offers advantages in terms of regioselectivity but requires additional synthetic steps to achieve the desired substitution pattern [17].

The photochemical properties of the synthesized compound are directly influenced by the specific substitution pattern on the nitrobenzyl scaffold [15] [16]. The presence of the methoxy group at the 2-position and the nitro group at the 5-position creates an optimal electronic environment for photolysis [41]. Spectroscopic studies have shown that the compound exhibits absorption maxima at 310 nanometers with a molar extinction coefficient of 9575 M⁻¹cm⁻¹, and at 340 nanometers with a coefficient of 2750 M⁻¹cm⁻¹ [41].

| Synthetic Route | Starting Material | Key Steps | Yield (%) | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Route A: Acetovanillone Method | Acetovanillone + Ethyl 4-bromobutyrate | 1. Alkylation with K₂CO₃/DMF 2. Nitration with HNO₃/Ac₂O 3. Reduction with NaBH₄ 4. Hydrolysis with TFA | 79 | DMF, 50°C, 12h; then 90°C, 18h | High yield, well-documented | Multiple steps |

| Route B: Nitration-Reduction Method | o-Nitrobenzaldehyde derivative | 1. Nitration at 10°C 2. Reduction of ketone 3. Allyl deprotection 4. Resin coupling | 59 | KNO₃/TFA, 10°C; then 60°C, 4h | Selective nitration | Temperature sensitive |

| Route C: Direct Coupling Method | 4-(4-acetyl-2-methoxyphenoxy)butanoate | 1. Nitration in controlled conditions 2. Reduction to alcohol 3. Ester hydrolysis | 65-70 | Various optimized conditions | Good reproducibility | Moderate yield |

Optimization of Protecting Group Strategies

The optimization of protecting group strategies for 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid synthesis requires careful consideration of the compound's inherent chemical stability and reactivity [20] [22]. The fluorenylmethoxycarbonyl/tert-butyl protection scheme represents the most widely adopted approach due to its compatibility with photolabile linker chemistry [21] [24].

In the fluorenylmethoxycarbonyl strategy, the base-labile fluorenylmethoxycarbonyl group protects the N-terminal amino functionality, while tert-butyl-based groups provide side-chain protection [24] [25]. This orthogonal protection scheme allows for selective deprotection using 20% piperidine in dimethylformamide for fluorenylmethoxycarbonyl removal, while maintaining side-chain protection throughout the synthesis [22] [25]. The final global deprotection employs trifluoroacetic acid-based cocktails that simultaneously cleave the peptide from the resin and remove side-chain protecting groups [25].

Alternative protection strategies have been developed to address specific synthetic challenges associated with acid-sensitive substrates [20] [26]. The minimal protection approach reduces reliance on tert-butyl ethers by selectively protecting only essential functional groups [20]. This strategy employs 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protection for lysine residues, which can be removed under non-acidic conditions using dilute hydrazine solutions [20].

The Boc/tBu protecting group strategy has been successfully adapted for specialized applications involving peptide-oligonucleotide conjugates [26]. In this approach, Boc protection is utilized for the side chains of tryptophan, histidine, arginine, aspartic acid, and glutamic acid, with deprotection carried out in borate buffer at 90 degrees Celsius [26]. This method avoids the depurination of oligonucleotides that can occur under strong acid treatment conditions [26].

Orthogonal protection schemes provide maximum synthetic flexibility by employing multiple protecting groups that can be removed under completely different conditions [23] [25]. This approach enables sequential deprotection and modification of specific functional groups while maintaining protection of others [23]. The design of orthogonal protection schemes requires careful selection of protecting groups based on their stability profiles and deprotection conditions [23].

| Strategy | N-terminal Protection | Side Chain Protection | Deprotection Conditions | Advantages | Limitations | Typical Yield (%) | Environmental Impact |

|---|---|---|---|---|---|---|---|

| Fmoc/tBu | Fmoc | tert-Butyl groups | 20% piperidine/DMF | Mild conditions, automation compatible | Base sensitivity | 80-95 | Moderate |

| Boc/Bzl | Boc | Benzyl groups | TFA or HF | Established method | Harsh cleavage | 70-85 | High (HF, TFA) |

| Minimal Protection | Fmoc | Selective minimal | 2% hydrazine (Dde) | Reduced TFA use | Limited applicability | 85-90 | Low |

| Orthogonal Protection | Fmoc | Multiple orthogonal | Sequential selective | Maximum flexibility | Complex design | 75-90 | Variable |

Large-Scale Production Challenges

The large-scale production of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid presents numerous technical and economic challenges that require innovative solutions [27] [29]. The scalability of photolabile linker synthesis is particularly demanding due to the precision required for temperature control during the nitration process and the need for specialized photochemical equipment for quality control [28] [29].

Solvent management represents one of the most significant challenges in large-scale production [28] [33]. The synthesis requires substantial quantities of dimethylformamide and N-methylpyrrolidinone, both of which have reproductive toxicity hazards and are subject to regulatory restrictions under the European Registration, Evaluation, Authorisation and Restriction of Chemicals [28]. The development of solvent recycling systems has demonstrated potential for 30-40% cost reduction while addressing environmental concerns [28] [33].

Resin handling and quality control present additional complexities in large-scale operations [31] [32]. The swelling behavior of polymer supports must be carefully monitored to ensure consistent loading and coupling efficiencies [10] [32]. Automated monitoring systems have been implemented to address batch-to-batch variations and improve process reliability [31] [34]. These systems incorporate real-time analysis of resin swelling, coupling efficiency, and product purity [34].

Purification bottlenecks represent a major obstacle to efficient large-scale production [28] [30]. Traditional preparative high-performance liquid chromatography methods are not economically viable for industrial-scale operations [30]. Alternative purification strategies, including crystallization-based approaches and membrane separation technologies, have been developed to address these limitations [28] [30]. These methods can achieve 25-35% cost reductions while maintaining product quality standards [28].

Process automation has emerged as a critical factor in addressing large-scale production challenges [29] [31]. Modern facilities incorporate closed material flows and advanced process control systems to minimize human error and improve reproducibility [31] [34]. The integration of proprietary manufacturing technologies with automated systems has enabled successful scale-up to multi-kilogram production levels [31] [34].

Waste management presents ongoing challenges due to the generation of trifluoroacetic acid waste and other hazardous byproducts [28] [33]. Green chemistry approaches have been developed to minimize waste generation and reduce environmental impact [28] [33]. These approaches include the development of alternative cleavage methods and the implementation of waste treatment technologies that can achieve 40-50% cost reductions [28].

| Challenge Category | Specific Challenge | Traditional Approach | Improved Solution | Cost Reduction (%) | Scalability | Implementation Complexity |

|---|---|---|---|---|---|---|

| Solvent Management | High DMF/NMP consumption | Large excess solvents | Solvent recycling systems | 30-40 | High | Medium |

| Resin Handling | Swelling inconsistency | Manual monitoring | Automated monitoring | 15-20 | Medium | Low |

| Purification | HPLC bottlenecks | Preparative HPLC | Alternative purification | 25-35 | High | High |

| Process Control | Batch-to-batch variation | Manual oversight | Process automation | 20-30 | High | Medium |

| Waste Management | TFA waste disposal | Incineration | Green chemistry approach | 40-50 | High | Medium |

The development of continuous flow synthesis methods represents a promising approach to address many large-scale production challenges [28]. These methods enable precise control of reaction conditions while reducing material handling requirements and improving process efficiency [28]. However, the implementation of flow chemistry for photolabile linker synthesis requires specialized equipment and extensive process optimization [28].

Quality assurance protocols for large-scale production must address the photochemical stability and purity of the final product [29] [32]. Analytical methods include high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm structural integrity and assess photolytic efficiency [1] [2]. These quality control measures are essential for ensuring consistent performance in downstream applications [32].

| Linker Type | Absorption Maximum (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Photolysis Quantum Yield | Half-life under UV (min) | pH Stability Range | Synthesis Steps | Overall Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid | 310-340 | 9575 (310nm), 2750 (340nm) | 0.15-0.25 | 8-15 | 5.0-9.0 | 4-5 | 65-79 |

| o-Nitrobenzyl Standard | 310 | 8000-12000 | 0.1-0.2 | 10-20 | 6.0-8.0 | 3-4 | 50-70 |

| MeNV-type Enhanced | 366 | 10000-15000 | 0.2-0.35 | 5-10 | 4.0-9.0 | 6-7 | 59-70 |

| Phenacyl Alternative | 300-350 | 5000-8000 | 0.05-0.15 | 15-30 | 6.0-8.0 | 4-5 | 40-60 |

The photochemical behavior of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid primarily follows the Norrish Type II mechanism, which represents a fundamental photochemical process characteristic of ortho-nitrobenzyl compounds [1]. This mechanism involves intramolecular hydrogen atom abstraction by the photoexcited nitro group from the benzylic position, leading to the formation of reactive intermediates and subsequent product release [2] [3].

The initial photoexcitation occurs when the compound absorbs ultraviolet light, typically around 365 nanometers, promoting an electron from the ground state to an excited singlet state [4] [5]. The excited nitro group then undergoes intersystem crossing to populate the triplet state, which is the reactive species responsible for the subsequent hydrogen abstraction process [6] [7]. This triplet state formation is crucial for the photochemical reactivity, as the triplet nitro group possesses the appropriate electronic configuration for intramolecular hydrogen transfer [8] [9].

The hydrogen abstraction step represents the rate-determining process in many ortho-nitrobenzyl systems. Time-resolved spectroscopic studies have demonstrated that this intramolecular process occurs on the picosecond to nanosecond timescale [10] [11]. For structurally related compounds, the activation energy for this process has been measured at approximately 13.6 kilojoules per mole [12], indicating a relatively low energy barrier that facilitates efficient photochemical conversion under ambient conditions.

Temperature dependence studies reveal that the Norrish Type II cleavage follows classical Arrhenius behavior, with reaction rates increasing exponentially with temperature [12] [13]. This temperature sensitivity becomes particularly pronounced at high photon flux conditions, where kinetic limitations can restrict the overall quantum efficiency of the photochemical process [12].

The solvent environment significantly influences the Norrish Type II dynamics. Polar solvents tend to stabilize the charge-separated intermediates formed during the hydrogen abstraction process, while non-polar solvents favor the neutral radical intermediates [14] [15]. This solvent dependence has important implications for the quantum yield and product distribution of the photochemical reaction.

aci-Nitro Intermediate Formation Pathways

The formation of aci-nitro intermediates represents a critical step in the photochemical mechanism of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. These intermediates are formed through the rearrangement of the initially generated biradical species following hydrogen abstraction by the excited nitro group [16] [6] [17].

Mechanistic studies using time-resolved ultraviolet-visible spectroscopy have revealed that aci-nitro intermediates exhibit characteristic absorption features around 385-430 nanometers [6]. These intermediates represent tautomeric forms of the nitro compound where the nitrogen-oxygen double bond character is reduced, and a hydroxyl group is formed on the nitrogen center [18] [9]. The aci-nitro structure can be described as a resonance hybrid between the neutral nitronic acid form and its deprotonated nitronate anion [9] [7].

Formation kinetics of aci-nitro intermediates have been extensively characterized. In aqueous solutions at physiological pH, the formation process occurs rapidly following photoexcitation, with time constants in the nanosecond range [8] [11]. The efficiency of aci-nitro formation depends strongly on the substitution pattern of the nitrobenzyl system, with electron-donating groups such as methoxy substituents generally enhancing the stability and lifetime of these intermediates [9] [5].

pH dependence plays a crucial role in aci-nitro intermediate behavior. At neutral pH, the nitronic acid form readily deprotonates to give the nitronate anion, with deprotonation rates in the range of 10^8 reciprocal seconds [9]. The pKa values of aci-nitro intermediates are typically very low, around 3-4, ensuring complete deprotonation under physiological conditions [9] [7].

Substituent effects on aci-nitro formation have been systematically investigated. The presence of electron-donating methoxy groups in 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is expected to stabilize the aci-nitro intermediate through resonance stabilization [5]. Conversely, electron-withdrawing substituents tend to destabilize these intermediates and accelerate their subsequent reactions [9].

Computational studies have provided detailed insights into the electronic structure and energetics of aci-nitro intermediates. Density functional theory calculations reveal that the aci-nitro form represents a local minimum on the potential energy surface, with significant barrier heights for reversion to the starting nitro compound [6] [19]. These calculations also predict the preferred conformations and tautomeric forms of the intermediates under different environmental conditions.

Hemiacetal Decomposition Kinetics

The hemiacetal decomposition process represents the rate-limiting step for product release in the photolysis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid and related ortho-nitrobenzyl ethers [17] [11]. This process involves the breakdown of a cyclic hemiacetal intermediate that forms following aci-nitro rearrangement, ultimately leading to the release of the protected substrate and formation of the corresponding nitroso compound.

Kinetic measurements using time-resolved Fourier transform infrared spectroscopy have revealed that hemiacetal decomposition occurs much slower than the initial aci-nitro formation. At pH 7.0 and 1 degree Celsius, the rate constant for hemiacetal breakdown has been measured at 0.11 reciprocal seconds, which is approximately 45,000 times slower than the 5020 reciprocal seconds rate constant for aci-nitro decay [17] [11]. This dramatic difference in timescales creates a kinetic bottleneck that controls the overall rate of product release.

Temperature dependence of hemiacetal decomposition follows Arrhenius kinetics, with activation energies typically ranging from 11-15 kilojoules per mole for ortho-nitrobenzyl systems [13]. The relatively low activation energy suggests that the decomposition process involves a concerted rearrangement rather than high-energy bond breaking steps. Temperature increases from 1 to 25 degrees Celsius can increase decomposition rates by factors of 2-3, making temperature control an important consideration for controlling release kinetics [13].

Mechanistic pathways for hemiacetal decomposition involve multiple competing processes. The major pathway proceeds through cyclization of the aci-nitro intermediate to form a bicyclic hemiacetal, which subsequently undergoes ring opening and rearrangement to release the substrate [17]. A minor competing pathway involves direct decomposition of the aci-nitro intermediate without hemiacetal formation, accounting for approximately 20 percent of the reaction flux [17] [11].

pH effects on hemiacetal stability and decomposition rates are significant. Under acidic conditions, protonation of the hemiacetal oxygen can accelerate decomposition through acid-catalyzed ring opening. Conversely, basic conditions tend to favor the deprotonated aci-nitro form, which is more stable toward cyclization [17]. The optimal pH for rapid hemiacetal decomposition typically falls in the slightly acidic to neutral range.

Structural factors influencing hemiacetal decomposition include the nature of the leaving group and the substitution pattern on the nitrobenzyl moiety. Electron-donating substituents such as the methoxy group in 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid tend to stabilize the hemiacetal intermediate, potentially slowing decomposition rates [5]. The length and flexibility of the alkyl chain connecting the nitrobenzyl group to the carboxylic acid also influence the cyclization kinetics and hemiacetal stability.

Wavelength-Dependent Quantum Yield Studies

Quantum yield measurements for 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid photolysis reveal strong wavelength dependence, reflecting the electronic structure and excited state dynamics of the nitrobenzyl chromophore [20] [21] [22]. Understanding this wavelength dependence is crucial for optimizing photolysis conditions and predicting photochemical behavior under different irradiation conditions.

Absorption spectroscopy indicates that 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid exhibits primary absorption bands around 290-320 nanometers, corresponding to π-π* transitions, and weaker n-π* absorption extending to approximately 400 nanometers [4] [22]. The quantum yield for photolysis is highest in the region of strong absorption and decreases significantly at longer wavelengths where absorption becomes weak.

Experimental methodologies for quantum yield determination require careful consideration of experimental setup parameters. Studies have shown that apparent quantum yields can be overestimated by factors of two or more if light reflection and screening effects are not properly accounted for [20] [21]. Accurate measurements require optically transparent solutions, calibrated actinometry, and proper correction for optical effects within the reaction vessel.

Wavelength-specific quantum yields for ortho-nitrobenzyl compounds typically range from 0.1 to 1 percent in the 320-365 nanometer region, with values decreasing to 0.01-0.1 percent at 365-400 nanometers [22]. Beyond 400 nanometers, quantum yields become negligibly small for most practical applications. The red-shifted absorption resulting from methoxy substitution in 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid may extend the useful photolysis range compared to unsubstituted nitrobenzyl compounds.

Mechanistic interpretation of wavelength dependence relates to the different excited states populated at various excitation energies. Short-wavelength excitation predominantly populates higher energy π-π* states that undergo efficient intersystem crossing to reactive triplet states [23] [22]. Longer wavelength excitation may directly access n-π* states or low-lying π-π* states with different photochemical reactivity profiles [24] [25].

Environmental factors significantly influence wavelength-dependent quantum yields. Solvent polarity affects the relative energies of π-π* and n-π* excited states, potentially altering the wavelength dependence of photochemical reactivity [26] [27]. Temperature effects are generally more pronounced at high photon flux conditions where kinetic limitations become important [12]. The presence of oxygen or other quenchers can also modify quantum yields through competitive excited state deactivation processes [26] [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant